molecular formula C19H15N3 B14947524 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile

4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile

Cat. No.: B14947524
M. Wt: 285.3 g/mol
InChI Key: RUXQESSVXBCZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile is a compound belonging to the class of pyrrolobenzodiazepines (PBDs). PBDs are known for their tricyclic structure, which includes a substituted aromatic A ring, a diazepine B ring, and a pyrrolidine C ring. These compounds have been studied extensively for their biological activities, including anti-tumor, anti-bacterial, and anti-neurodegenerative properties .

Preparation Methods

The synthesis of 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile involves several steps. One common method includes the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide to form hydrazinocarbothioamides. These intermediates are then reacted with dimethyl acetylenedicarboxylate (DMAD) to yield the target compound . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile involves binding to the minor groove of DNA, leading to cytotoxic effects. This binding disrupts cellular processes, ultimately causing cell death. The compound’s structure, particularly the S-chiral center, plays a crucial role in receptor activation and DNA binding .

Comparison with Similar Compounds

Similar compounds include:

4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile stands out due to its unique tricyclic structure and its potential in treating both cancer and neurodegenerative diseases.

Properties

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile

InChI

InChI=1S/C19H15N3/c20-12-14-7-9-15(10-8-14)19-18-6-3-11-22(18)17-5-2-1-4-16(17)13-21-19/h1-11,19,21H,13H2

InChI Key

RUXQESSVXBCZIT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC=C(C=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.